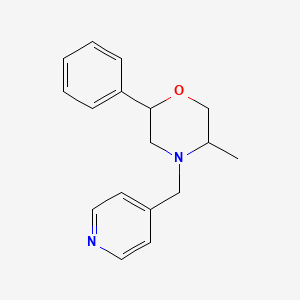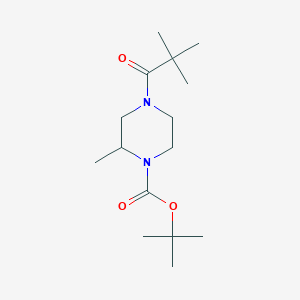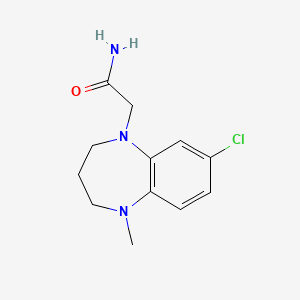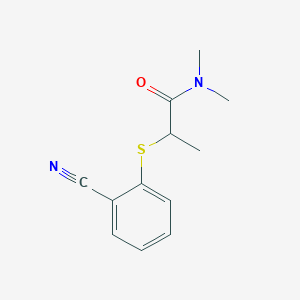![molecular formula C17H20N2O3S B7592550 2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers.
作用機序
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide acts as an inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key regulator of B-cell receptor signaling. By inhibiting BTK, this compound disrupts the survival and proliferation of cancer cells, leading to their death. This compound also has an immunomodulatory effect, enhancing the activity of immune cells such as T-cells and natural killer cells, which can further contribute to the anti-cancer effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has also been shown to have low toxicity and good tolerability in preclinical studies. In terms of physiological effects, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the immune response against cancer cells.
実験室実験の利点と制限
One advantage of 2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide is its potent anti-cancer activity, which has been demonstrated in a variety of preclinical models. Another advantage is its ability to enhance the efficacy of other cancer therapies, which can potentially lead to better treatment outcomes. However, a limitation of this compound is that its mechanism of action is not fully understood, which may hinder its clinical development. Another limitation is the need for further research to determine the optimal dosing and treatment regimen for this compound.
将来の方向性
There are several potential future directions for the development of 2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide. One direction is the exploration of its use in combination with other cancer therapies, such as immune checkpoint inhibitors, to further enhance its anti-cancer effects. Another direction is the investigation of its use in the treatment of other diseases, such as autoimmune disorders. Finally, further research is needed to fully understand the mechanism of action of this compound, which can potentially lead to the development of more effective cancer therapies.
合成法
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide is synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with 3-bromobutane, followed by the reaction of the resulting product with thiophene-2,4-dicarboxylic acid. The final product is obtained through the process of purification and isolation.
科学的研究の応用
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide has been extensively studied for its potential therapeutic effects in various types of cancers, including lymphomas, leukemias, and solid tumors. Preclinical studies have shown that this compound has a potent inhibitory effect on the growth and survival of cancer cells, both in vitro and in vivo. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11(12-3-5-14(22-2)6-4-12)7-8-19-17(21)15-9-13(10-23-15)16(18)20/h3-6,9-11H,7-8H2,1-2H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIPWJOMFMUAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1=CC(=CS1)C(=O)N)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)




![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7592512.png)
![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7592521.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-2-(2-oxo-1H-quinolin-3-yl)acetamide](/img/structure/B7592544.png)

![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)

